molecular formula C16H16ClNO2 B4709563 2-chloro-N-(3-isopropoxyphenyl)benzamide CAS No. 58494-83-0

2-chloro-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B4709563
CAS No.: 58494-83-0
M. Wt: 289.75 g/mol
InChI Key: OIFOFVUWQADVFL-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-isopropoxyphenyl)benzamide is a substituted benzamide derivative characterized by a benzoyl group bearing a chlorine atom at the 2-position and an aniline ring substituted with an isopropoxy group at the 3-position.

Properties

IUPAC Name

2-chloro-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFOFVUWQADVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974042
Record name 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58494-83-0
Record name Benzamide, 2-chloro-N-(3-(1-methylethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058494830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted 2-Chloro-N-phenylbenzamides

Compound Name Substituent Position(s) Dihedral Angle Between Rings (°) Amide Conformation Notable Interactions Reference
2-Chloro-N-(3-chlorophenyl)benzamide 2-Cl (benzoyl), 3-Cl (aniline) 69.74 N–H anti to Cl N–H⋯O hydrogen bonds
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl (benzoyl), 2,3-Me (aniline) 7.7 N–H syn to Me Intramolecular Cl⋯O contact
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl (benzoyl), 2,6-Cl (aniline) Similar to Trans N–H/C=O Intermolecular N–H⋯O chains
2-Chloro-N-(3-methylphenyl)benzamide 2-Cl (benzoyl), 3-Me (aniline) 55.8 Syn C=O to Cl Synergistic steric effects

Key Observations :

  • The dihedral angle between the benzoyl and aniline rings varies significantly (7.7°–69.74°) based on substituent steric and electronic effects. Bulky groups (e.g., 2,3-dimethyl) reduce torsional strain, favoring coplanar rings , while electron-withdrawing substituents (e.g., Cl) increase ring twisting .
  • Amide conformation : The N–H and C=O bonds adopt a trans configuration universally. Substituents like methyl or chloro influence the orientation of the N–H bond relative to aromatic rings (syn/anti) .
  • Intermolecular interactions : Halogen bonding (e.g., Cl⋯O) and hydrogen bonding (N–H⋯O) dominate crystal packing, affecting solubility and melting points .

Physicochemical Properties

Table 2: Physical Properties of 2-Chloro-N-phenylbenzamide Derivatives

Compound Name Melting Point (°C) ¹H-NMR Shifts (ppm, NH/ArH) Yield (%) Application Reference
2-Chloro-N-(4,6-dichloropyrimidinyl)benzamide 156–158 NH: 11.52, ArH: 7.69 88 Pesticide intermediate
2-Chloro-N-(4-chloro-6-methylpyrimidinyl)benzamide 126–128 NH: 11.89, ArH: 7.65 93 Antifungal agent
2-Chloro-N-(3-chlorophenyl)benzamide Not reported Not reported Structural studies
2-Chloro-N-[2-(5-methoxyindol-3-yl)ethyl]benzamide Neuropharmacological research

Key Observations :

  • Melting points correlate with molecular symmetry and intermolecular forces. Pyrimidinyl derivatives (e.g., ) exhibit higher melting points (126–167°C) due to extended hydrogen-bonding networks.
  • ¹H-NMR : NH protons resonate downfield (δ ~11 ppm), characteristic of strong hydrogen bonding. Aromatic protons (ArH) appear at δ 7.47–7.69 ppm, influenced by substituent electron-withdrawing effects .

Key Observations :

  • Anticancer activity: Vismodegib, a benzamide analog, demonstrates nanomolar affinity for Smoothened (SMO), a therapeutic target in basal cell carcinoma .
  • Catalytic utility : Fluorobenzyl-substituted benzamides act as ligands in Suzuki-Miyaura cross-coupling reactions, highlighting versatility in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-isopropoxyphenyl)benzamide
Reactant of Route 2
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